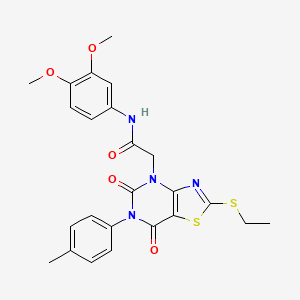

![molecular formula C19H24N2O2 B2509240 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide CAS No. 898411-98-8](/img/structure/B2509240.png)

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide is a novel chemical entity that appears to be related to various quinoline derivatives, which have been studied for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and activities of similar compounds can provide insights into its possible characteristics and uses.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions to introduce additional pharmacophores. For instance, quinoxalin-2-carboxamides were synthesized from quinoxalin-2-carboxylic acid by coupling with different amines using EDC·HCl and HOBt as coupling agents . This method suggests that the synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide could also involve a similar amide coupling strategy, starting from a suitable hexahydropyridoquinoline carboxylic acid precursor.

Molecular Structure Analysis

Quinoline derivatives often exhibit planar structures due to the aromatic nature of the quinoline ring. For example, a coumarin derivative with a quinoline moiety displayed intramolecular hydrogen bonding, contributing to the molecule's planarity . This suggests that the target compound may also exhibit a degree of planarity, potentially influencing its binding interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, particularly those involving their nitrogen and carbonyl functional groups. The presence of a carboxamide group in the target compound implies that it could engage in hydrogen bonding and other interactions, which are crucial for its biological activity. The synthesis of related compounds has shown that modifications at the amide linkage can significantly alter the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol demonstrated the ability to act as a chiral solvating agent, indicating that the target compound may also possess chiral recognition capabilities . Additionally, the presence of aromatic and heteroaromatic systems in these molecules often leads to strong π-π interactions and hydrogen bonding, which can affect their solubility, stability, and overall physicochemical profile .

科学的研究の応用

Synthesis of Novel Heterocyclic Systems

Researchers have utilized reactions involving compounds similar to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide for synthesizing new heterocyclic systems. For instance, Yakovenko et al. (2021) described the Beckmann rearrangement initiated by trifluoromethanesulfonic anhydride in synthesizing compounds containing new pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic systems, showcasing the compound's utility in expanding heterocyclic chemistry's scope Chemistry of Heterocyclic Compounds.

Pharmacological Applications

Compounds with structures similar to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide have been explored for their pharmacological properties. For example, Shishkina et al. (2018) investigated polymorphic modifications of a compound with strong diuretic properties, suggesting potential applications in hypertension treatment Acta crystallographica. Section C, Structural chemistry.

Molecular Interactions and Binding Studies

Paul et al. (2019) designed and synthesized novel triazole-coumarin and quinoline compounds, exploring their binding interactions with bovine serum albumin and human serum albumin. This research provides insights into how similar compounds can interact with proteins, which is crucial for drug design and development ACS Omega.

特性

IUPAC Name |

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h11-13H,1-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISCLRHPGHULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

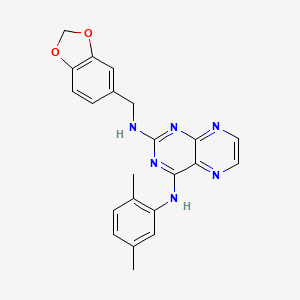

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

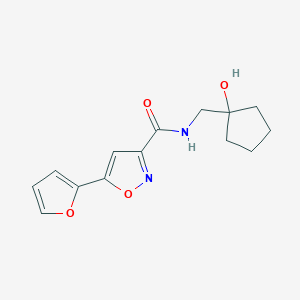

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

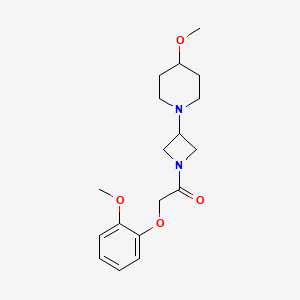

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)